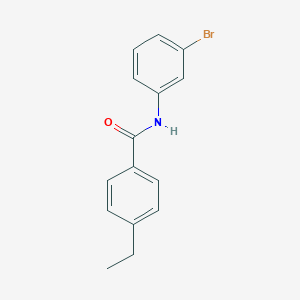
N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide, also known as HTA-7, is a chemical compound that belongs to the class of acetamide derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been proposed that N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activation of NF-κB and MAPK signaling pathways. These pathways play a critical role in the production of pro-inflammatory cytokines and chemokines. N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
In terms of its anti-tumor effects, N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating the expression of cell cycle-related proteins.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in serum and tissues, indicating its anti-inflammatory effects. N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, suggesting its antioxidant properties.
In terms of its physiological effects, N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. Moreover, it has been shown to be effective in various animal models of disease, suggesting its potential therapeutic applications.
However, there are also some limitations to the use of N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, its toxicity profile and pharmacokinetic properties have not been fully characterized, which limits its clinical development.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide. Firstly, further studies are needed to elucidate its mechanism of action, which will enable the optimization of its therapeutic potential. Secondly, more studies are needed to investigate its toxicity profile and pharmacokinetic properties, which will facilitate its clinical development.
Thirdly, there is a need to explore the potential of N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide as an adjuvant therapy for cancer treatment. Fourthly, there is a need to investigate the potential of N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide in the treatment of other inflammatory and pain-related disorders, such as multiple sclerosis and fibromyalgia.
Lastly, there is a need to explore the potential of N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Overall, research on N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has the potential to lead to the development of new therapeutic options for various diseases.
Synthesemethoden
N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting compound is then treated with N-(2-hydroxy-5-methylphenyl)acetamide in the presence of a base to yield N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Furthermore, N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has been investigated for its anti-tumor effects. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancer cells. N-(2-hydroxy-5-methylphenyl)-2-(2-thienyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use as an adjuvant therapy for cancer treatment.
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H13NO2S/c1-9-4-5-12(15)11(7-9)14-13(16)8-10-3-2-6-17-10/h2-7,15H,8H2,1H3,(H,14,16) |
InChI-Schlüssel |
LUBOZDGTIMNARN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



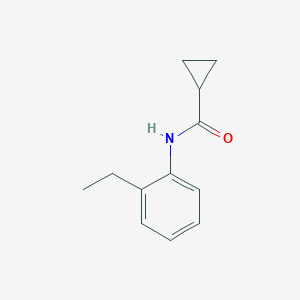
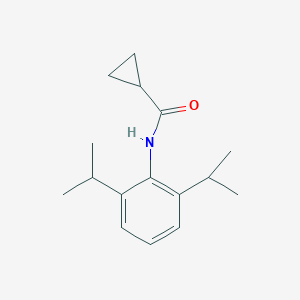
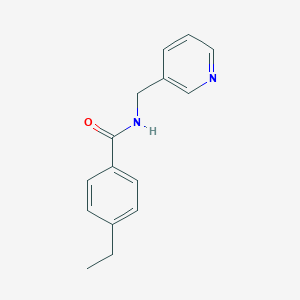
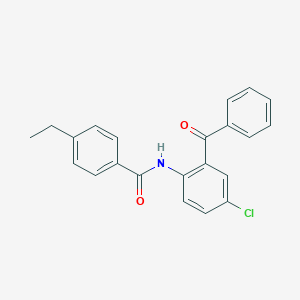
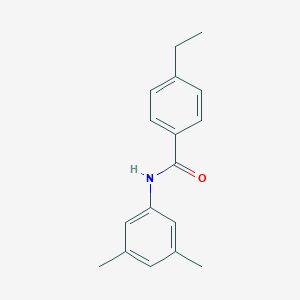


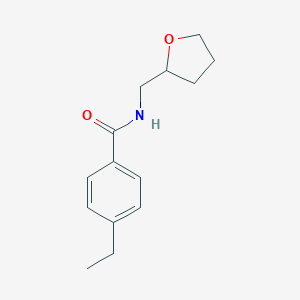

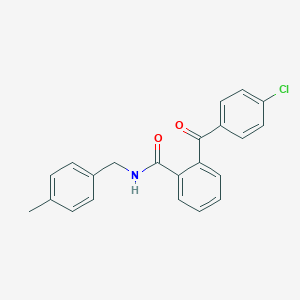
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)

